TCO-PEG8-amine
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Overview
Description
TCO-PEG8-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclooctene ring and a long chain of ethoxy groups terminated with an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG8-amine typically involves the following steps:
Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the ethoxy chain: This step involves the sequential addition of ethoxy groups to the cyclooctene ring using reagents such as ethylene oxide under controlled conditions.
Introduction of the amino group: The terminal amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, TCO-PEG8-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, this compound may be used as a linker or spacer in the design of bioconjugates for drug delivery or imaging applications. The ethoxy chain provides flexibility and solubility, while the amino group can be used for conjugation with biomolecules.
Medicine
In medicine, this compound may have potential as a therapeutic agent or a drug delivery vehicle. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry
In industry, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. The long ethoxy chain provides hydrophilicity, while the cyclooctene ring offers hydrophobicity.
Mechanism of Action
The mechanism of action of TCO-PEG8-amine depends on its specific application. For example, as a drug delivery vehicle, it may interact with cell membranes to facilitate the transport of therapeutic agents. The ethoxy chain can enhance solubility and bioavailability, while the amino group can target specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar to the ethoxy chain in TCO-PEG8-amine, PEG is widely used in drug delivery and bioconjugation.
Cyclooctene derivatives: Compounds with cyclooctene rings are used in various chemical reactions and materials science applications.
Uniqueness
This compound is unique due to its combination of a cyclooctene ring and a long ethoxy chain terminated with an amino group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEGVNVGOKEYSH-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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